Cyclopropyl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone
Description
Cyclopropyl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is a synthetic small molecule characterized by a piperidine ring substituted with a sulfonyl-furanmethyl group and a cyclopropane-carbonyl moiety. The cyclopropyl group enhances metabolic stability, while the sulfonyl-furanmethyl substituent may contribute to target binding via hydrogen bonding or hydrophobic interactions .
Properties
IUPAC Name |
cyclopropyl-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c16-14(11-3-4-11)15-7-5-13(6-8-15)20(17,18)10-12-2-1-9-19-12/h1-2,9,11,13H,3-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNUJHWUBKHFSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of piperidine with furan-2-ylmethyl chloride under controlled conditions to form the intermediate piperidine-furan compound. Subsequent sulfonation and cyclopropylation steps are then employed to introduce the sulfonyl and cyclopropyl groups, respectively.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Continuous flow chemistry techniques may also be employed to streamline the synthesis process and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Cyclopropyl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone has diverse applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure makes it a potential candidate for biological studies, such as enzyme inhibition or receptor binding assays.
Medicine: The compound may have therapeutic potential, and research is ongoing to explore its use in drug development.
Industry: Its properties can be harnessed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Cyclopropyl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Further research is needed to elucidate the precise mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity :
- The furan-2-ylmethyl sulfonyl group in the target compound may enhance solubility and target specificity compared to the 4-chlorophenyl group in the Parchem compound, which introduces steric bulk and electron-withdrawing effects .
- The hydroxyl-piperidine moiety in ’s compound likely improves hydrogen-bonding capacity but reduces blood-brain barrier penetration relative to the sulfonyl group .
Molecular Weight and Drug-Likeness :
- The benzimidazole-containing analogue () has a significantly higher molecular weight (504.6 g/mol), which may limit oral bioavailability compared to the furan-sulfonyl derivative (339.4 g/mol) .
Stereochemical Complexity :
- The [3R]-configured compound () demonstrates the importance of stereochemistry in binding affinity, a feature absent in the achiral target compound .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | 4-Chlorophenyl Derivative | Benzimidazole Analogue |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 3.4 | 4.2 |
| Hydrogen Bond Donors | 0 | 1 (hydroxyl) | 2 (hydroxyl, amine) |
| Rotatable Bonds | 5 | 4 | 7 |
- The target compound’s lower LogP (2.1) suggests improved aqueous solubility over the more lipophilic 4-chlorophenyl derivative (LogP 3.4) .
Biological Activity
Cyclopropyl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a furan moiety, and a piperidine ring. The presence of a sulfonyl group enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, highlighting its interactions with various biological targets and its potential therapeutic applications.
- Molecular Formula : CHN OS
- Molecular Weight : 297.37 g/mol
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its pharmacological effects such as:
- Neurotransmitter Receptor Interactions : Preliminary data suggest that the compound may interact with neurotransmitter receptors involved in pain perception and inflammation.
- Enzyme Inhibition : The sulfonamide functional group is associated with significant enzyme inhibitory activities.
In Vitro Studies
In vitro studies have demonstrated various biological activities, including:
- Antibacterial Activity : The compound exhibits moderate to strong antibacterial effects against several bacterial strains.
- Anticancer Properties : Structural analogs have shown promising anticancer activities, indicating potential for further exploration in cancer therapeutics.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests its utility in treating inflammatory conditions.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals the unique biological profile of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone | Contains thiophene instead of cyclopropane | Potential anti-inflammatory effects |
| 1-(Cyclopropyl)-3-(furan-2-carbonyl)urea | Urea derivative with cyclopropane | Anticancer properties reported |
| Cyclobutyl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone | Cyclobutane instead of cyclopropane | Neuroprotective effects observed |
Study 1: Antibacterial Activity
In a study evaluating the antibacterial properties, this compound demonstrated effective inhibition against Salmonella typhi and Bacillus subtilis, with minimal inhibitory concentrations (MIC) comparable to standard antibacterial agents .
Study 2: Enzyme Inhibition
Research focused on enzyme inhibition revealed that compounds similar to this compound exhibited strong inhibitory activity against acetylcholinesterase (AChE) and urease. IC values for these compounds ranged from 0.63 µM to 6.28 µM, indicating robust pharmacological potential .
Study 3: Anti-inflammatory Effects
The compound's anti-inflammatory properties were assessed through in vitro assays, showing significant modulation of inflammatory cytokines. This suggests potential applications in treating chronic inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
